molecular formula C13H10ClF2NO B2843528 4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol CAS No. 329777-78-8

4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol

Cat. No. B2843528
CAS RN: 329777-78-8
M. Wt: 269.68
InChI Key: BXJBZLAEZGLKOV-UHFFFAOYSA-N
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Description

“4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol” is a chemical compound with the CAS Number: 329777-78-8 . It has a molecular weight of 269.68 and its IUPAC name is 4-chloro-2-[(2,5-difluoroanilino)methyl]phenol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H10ClF2NO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-6,17-18H,7H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 269.68 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Antimicrobial Agents Synthesis

Research by Sah et al. (2014) demonstrates the synthesis of formazans from Mannich bases derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showcasing its potential as an antimicrobial agent against various bacterial and fungal strains. This suggests that structurally related compounds, including those with chloro- and fluoro-substitutions, could also exhibit antimicrobial properties and contribute to the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Pharmacological Effects of Phenolic Compounds

The study on Chlorogenic Acid (CGA) by Naveed et al. (2018) reviews the wide range of pharmacological effects of phenolic compounds, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. This indicates the broad potential of phenolic compounds in medical and pharmacological applications, suggesting that 4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol could have similar beneficial properties (Naveed et al., 2018).

Anticancer Activity

Uddin et al. (2020) synthesized and characterized Schiff bases with anticancer activity. The research highlights the potential of chloro- and fluoro-substituted phenolic compounds in developing treatments targeting cancer cells, suggesting a possible application area for compounds like 4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol in anticancer research (Uddin et al., 2020).

Environmental Applications

Zhang and Huang (2003) explored the oxidative transformation of triclosan and chlorophene by manganese oxides, demonstrating the environmental relevance of chloro-substituted phenols in pollution control. This suggests potential environmental applications for similar compounds in treating and removing organic pollutants from water bodies (Zhang & Huang, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-chloro-2-[(2,5-difluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2NO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJBZLAEZGLKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NCC2=C(C=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol

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